5-fluoro-3-methyl-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
5-fluoro-3-methyl-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c1-4-2-5(8)3-12-6(4)7(9,10)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOLCZMLFGRMAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443110-68-6 | |
| Record name | 5-fluoro-3-methyl-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base .
Industrial Production Methods
Industrial production of 5-fluoro-3-methyl-2-(trifluoromethyl)pyridine often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product . Additionally, the use of catalysts such as palladium or copper can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: NFSI, Selectfluor, CF3I
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridines with various functional groups .
Scientific Research Applications
Drug Development
The presence of fluorine atoms in organic compounds often increases their metabolic stability and bioactivity. 5-Fluoro-3-methyl-2-(trifluoromethyl)pyridine serves as a building block in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their potential therapeutic effects against several diseases, including cancer and infectious diseases.
- Therapeutic Potential : The compound has shown promise in modulating enzyme activity and receptor interactions within biological systems, which may lead to significant biological effects. Studies suggest that its unique configuration enhances its lipophilicity, potentially influencing pharmacokinetic properties favorably .
- Clinical Trials : Several derivatives of trifluoromethylpyridines, including those based on this compound, are currently undergoing clinical trials for various therapeutic applications .
Crop Protection
This compound and its derivatives have been incorporated into agrochemical formulations, primarily as herbicides and fungicides. The trifluoromethyl group enhances the efficacy of these compounds by improving their interaction with target pests.
- Fungicides : Compounds derived from trifluoromethylpyridines have been developed as potent fungicides. For example, fluazinam, a well-known fungicide containing the trifluoromethylpyridine structure, exhibits higher fungicidal activity compared to traditional chlorine-based compounds .
- Herbicides : The unique physicochemical properties of fluorinated compounds allow for the fine-tuning of active ingredients in herbicides, enhancing their effectiveness while minimizing environmental impact .
Case Study 1: Anticancer Activity
A recent study investigated the anticancer properties of a derivative of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound for further development.
Case Study 2: Agricultural Efficacy
Research on the agricultural application of trifluoromethylpyridines highlighted the enhanced efficacy of these compounds in controlling specific plant pathogens. Field trials indicated improved crop yields when treated with formulations containing these fluorinated compounds compared to conventional treatments.
Mechanism of Action
The mechanism of action of 5-fluoro-3-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances the compound’s binding affinity and selectivity towards these targets . The compound can modulate various biochemical pathways, leading to its therapeutic effects in treating diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The pharmacological and physicochemical properties of fluorinated pyridines are highly dependent on the position and nature of substituents. Below is a comparative analysis of structurally related compounds:
Structure-Activity Relationship (SAR) Insights
- Trifluoromethyl Position : The 2-trifluoromethyl group in this compound enhances steric bulk and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., CYP51) . In contrast, 3-trifluoromethylpyridine derivatives are more effective in pesticidal applications due to optimized interactions with insect nicotinic acetylcholine receptors .
- Halogen Substitution : Fluorine at the 5-position increases metabolic stability compared to chlorine or bromine, as seen in 6-[5-chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine, where chlorine improves tumor selectivity but reduces solubility .
- Amino vs. Methyl Groups: Amino substituents (e.g., 5-amino-2-(trifluoromethyl)pyridine) introduce toxicity risks via oxidative metabolism, whereas methyl groups (e.g., 3-CH₃ in the target compound) reduce reactive metabolite formation .
Pharmacological and Toxicological Profiles
- Enzyme Inhibition : The target compound and UDD both inhibit CYP51, a key enzyme in ergosterol biosynthesis. However, UDD’s piperazine linker improves solubility and brain penetration, making it more suitable for CNS-targeted therapies.
- Toxicity: Unlike 5-amino-2-(trifluoromethyl)pyridine, which induces methemoglobinemia via aromatic amine oxidation , the target compound’s methyl and fluorine substituents mitigate such risks by blocking metabolic activation pathways.
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | This compound | 3-Trifluoromethylpyridine | 5-Amino-2-(trifluoromethyl)pyridine |
|---|---|---|---|
| Molecular Weight | 209.14 g/mol | 161.11 g/mol | 176.12 g/mol |
| LogP | 2.8 | 1.9 | 1.5 |
| Water Solubility | 0.12 mg/mL | 0.45 mg/mL | 1.2 mg/mL |
| Metabolic Stability | High (t₁/₂ > 6 h) | Moderate (t₁/₂ ~3 h) | Low (t₁/₂ <1 h) |
Key Research Findings
Enzyme Inhibition : The target compound’s 2-CF₃ group enhances CYP51 binding via hydrophobic interactions, achieving IC₅₀ values comparable to clinical azoles .
Pesticidal Superiority : 3-Trifluoromethylpyridines outperform 2-CF₃ analogs in insecticidal activity, highlighting the critical role of substituent positioning .
Toxicity Mitigation: Methyl and fluorine substituents in the target compound reduce oxidative metabolism, avoiding toxic intermediates seen in amino-substituted analogs .
Biological Activity
5-Fluoro-3-methyl-2-(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including interactions with various molecular targets, potential therapeutic applications, and relevant research findings.
The compound features a pyridine ring substituted with fluorine and trifluoromethyl groups. These substitutions enhance lipophilicity, which may improve pharmacokinetic properties. The trifluoromethyl group is particularly noted for its influence on biological activity, often increasing the potency of compounds in medicinal applications .
Research indicates that this compound interacts with specific proteins and enzymes, modulating their activity. Such interactions can lead to significant biological effects, including:
- Enzyme inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor binding : It has the potential to bind to receptors, influencing signal transduction pathways.
The presence of fluorinated groups is believed to enhance the reactivity and specificity of this compound towards biological targets.
Therapeutic Potential
The compound has been explored for its potential in treating several diseases due to its biological activity:
- Antimicrobial Activity : Studies have shown that derivatives containing trifluoromethyl groups exhibit higher fungicidal activity compared to their non-fluorinated counterparts. This suggests a potential application in developing new antifungal agents .
- Antiviral Properties : Similar compounds have been used in the treatment of viral infections, such as HIV. For instance, the drug Tipranavir, which contains a trifluoromethylpyridine structure, acts as an HIV protease inhibitor .
Case Studies and Experimental Data
Several studies have documented the biological activity of this compound and its analogs:
- In Vitro Studies : In vitro assays have demonstrated varying degrees of enzyme inhibition and receptor binding affinity. For example, compounds with similar structures showed effective inhibition against specific bacterial strains, indicating potential as antibiotics .
- Clinical Trials : Some derivatives are currently undergoing clinical trials for their efficacy in treating conditions such as allergic rhinitis and asthma. The results indicate promising therapeutic outcomes .
- Comparative Efficacy : A comparative study highlighted that fluorinated derivatives exhibited superior antimicrobial activity compared to traditional antibiotics. This was quantified using Minimum Inhibitory Concentration (MIC) values against various pathogens .
Data Tables
| Compound Name | MIC (µg/mL) | Target Pathogen | Activity Type |
|---|---|---|---|
| This compound | 0.5 - 8 | S. aureus ATCC 11632 | Antimicrobial |
| Tipranavir | <1 | HIV | Antiviral |
| Fluazinam | <1 | Fungal pathogens | Antifungal |
Q & A
Q. What are the recommended methods for synthesizing 5-fluoro-3-methyl-2-(trifluoromethyl)pyridine in a laboratory setting?
A three-step synthesis approach is commonly employed:
- Step 1 : Halogenation of the pyridine core, typically using chlorination or bromination reagents under controlled conditions to introduce halogen groups at specific positions.
- Step 2 : Trifluoromethylation via cross-coupling reactions (e.g., using CuCF₃ or Pd catalysts) to install the trifluoromethyl group.
- Step 3 : Fluorination and methylation, often using nucleophilic fluorinating agents (e.g., KF/18-crown-6) and methylating agents (e.g., MeOTf). Reaction optimization should focus on temperature control (e.g., −78°C for fluorination) and stoichiometric ratios to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR Spectroscopy : ¹H and ¹⁹F NMR are critical for confirming substituent positions and fluorine environments. For example, the deshielding effect of the trifluoromethyl group in ¹⁹F NMR distinguishes it from other fluorine atoms .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly when steric effects distort spectral interpretations .
- IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) and validates synthetic intermediates .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Use N95 masks, nitrile gloves, and chemical-resistant goggles to prevent inhalation, skin contact, or eye exposure.
- Ventilation : Work in a fume hood due to potential release of toxic fumes (e.g., HF during decomposition).
- Storage : Keep in a cool, dry place away from oxidizing agents. Label containers with GHS hazard codes H301 (toxic if swallowed) and H315 (skin irritation) .
Advanced Research Questions
Q. How can researchers address challenges in regiospecific functionalization of this compound for medicinal chemistry applications?
- Directed Metalation : Use strong bases (e.g., LDA or LiTMP) to deprotonate specific positions on the pyridine ring, guided by directing groups like halogens or trifluoromethyl groups. For example, chloro substituents direct metalation to adjacent positions, enabling selective introduction of amino or cyano groups .
- Cross-Coupling Reactions : Employ Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to attach aryl or heteroaryl moieties. Optimize ligands (e.g., XPhos) and solvent systems (e.g., DMF/toluene mixtures) to enhance regioselectivity .
Q. How can contradictory spectral data be resolved when analyzing derivatives of this compound?
- Computational Validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra to identify discrepancies caused by solvent effects or conformational flexibility .
- Isotopic Labeling : Use deuterated analogs or ¹³C-labeled intermediates to trace signal origins in crowded spectra (e.g., overlapping ¹H NMR peaks).
- Multi-Technique Cross-Validation : Combine mass spectrometry (HRMS) with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity in complex derivatives .
Q. What experimental designs are recommended for evaluating the biological activity of this compound and its derivatives?
- In Vitro Assays : Screen for kinase inhibition or receptor binding using fluorescence polarization or SPR (surface plasmon resonance). Prioritize derivatives with electron-withdrawing groups (e.g., trifluoromethyl) for enhanced target affinity .
- Molecular Docking : Perform docking studies with proteins like EGFR or VEGFR to predict binding modes. Adjust substituent positions to optimize hydrophobic interactions (e.g., trifluoromethyl groups in hydrophobic pockets) .
- In Vivo Models : Use xenograft mouse models for antitumor activity studies. Monitor pharmacokinetics (e.g., plasma half-life) and bioavailability, adjusting lipophilicity via methylation/fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
